molecular formula C10H12N4S B5857667 3-(3-methylphenyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine

3-(3-methylphenyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine

Cat. No. B5857667
M. Wt: 220.30 g/mol
InChI Key: VLOIXUSTIIGTDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methylphenyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine is not fully understood. However, studies have suggested that this compound may exert its anti-cancer and anti-inflammatory effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, this compound may inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in the production of pro-inflammatory cytokines and the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
Studies have reported that 3-(3-methylphenyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine may exert various biochemical and physiological effects. In animal models, this compound has been reported to reduce pain and inflammation, inhibit tumor growth, and improve cognitive function. Additionally, this compound has been reported to reduce the levels of various biomarkers of oxidative stress and inflammation, suggesting that it may have potential therapeutic applications in various diseases associated with these processes.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-methylphenyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine in lab experiments include its high purity, good yields, and potential applications in various fields. Additionally, this compound has shown promising results as an anti-cancer and anti-inflammatory agent, making it a valuable tool for studying these processes.
The limitations of using this compound in lab experiments include its potential toxicity and limited availability. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are several future directions for the study of 3-(3-methylphenyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine. In medicine, further studies are needed to fully understand the anti-cancer and anti-inflammatory mechanisms of this compound, as well as its potential side effects and toxicity. Additionally, studies are needed to investigate the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
In agriculture, further studies are needed to investigate the potential use of this compound as a fungicide and herbicide, as well as its potential environmental impact.
In material science, further studies are needed to investigate the potential use of this compound as a corrosion inhibitor, as well as its potential applications in other areas, such as catalysis and energy storage.
Conclusion:
In conclusion, 3-(3-methylphenyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine is a promising compound with potential applications in various fields, including medicine, agriculture, and material science. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of 3-(3-methylphenyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine can be achieved through several methods, including the reaction of 3-methylbenzene-1-sulfonyl chloride with sodium azide, followed by reaction with sodium hydride and methyl iodide. Another method involves the reaction of 3-methylbenzenethiol with sodium azide, followed by reaction with methyl iodide and hydrazine hydrate. Both methods have been reported to yield high purity and good yields of the target compound.

Scientific Research Applications

3-(3-methylphenyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as an anti-cancer agent, with studies reporting its ability to induce apoptosis in cancer cells. Additionally, this compound has shown potential as an anti-inflammatory and analgesic agent, with studies reporting its ability to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models.
In agriculture, 3-(3-methylphenyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine has been studied for its potential use as a fungicide and herbicide. Studies have reported its ability to inhibit the growth of various fungal and weed species, making it a promising candidate for the development of new agrochemicals.
In material science, this compound has been studied for its potential use as a corrosion inhibitor, with studies reporting its ability to reduce the corrosion rate of various metals.

properties

IUPAC Name

3-(3-methylphenyl)-5-methylsulfanyl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-7-4-3-5-8(6-7)9-12-13-10(15-2)14(9)11/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOIXUSTIIGTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methylphenyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine

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